Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-(2,2-difluoroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-15-10(14)6-3-2-4-7(9(6)13)16-5-8(11)12/h2-4,8H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVXQKSJQKBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The key synthetic challenge is the formation of the aryl-oxygen bond linking the 2,2-difluoroethoxy group to the aromatic ring at the 3-position, while maintaining the amino group at the 2-position and the methyl ester at the benzoate moiety.
Two main approaches are commonly employed:
- Nucleophilic substitution or coupling reactions to install the difluoroethoxy group onto a suitably functionalized aromatic precursor.
- Palladium-catalyzed C–O cross-coupling reactions between aryl halides and fluorinated alcohols.
Palladium-Catalyzed C–O Cross-Coupling Method
A highly effective modern approach for synthesizing fluorinated alkyl aryl ethers, including methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, is the palladium-catalyzed C–O cross-coupling reaction. This method couples aryl halides (such as bromides) with fluorinated alcohols under mild to moderate conditions.
Key Features:
- Catalyst system: Pd precatalysts such as BuBrettPhos Pd G3 or Pd2(dba)3 combined with bulky phosphine ligands like tBuBrettPhos.
- Base: Cesium carbonate (Cs2CO3) or potassium tert-butoxide (NaOtBu).
- Solvents: 1,4-dioxane, toluene, tert-amyl alcohol.
- Temperature: Typically 80 °C to 100 °C.
- Reaction time: From 30 minutes to 16 hours depending on substrate and conditions.
- Functional group tolerance: Excellent, including amino, ester, sulfone, ketone, aldehyde, and nitro groups.
Example Data from Literature:
| Entry | Catalyst/Ligand | Solvent | Base | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 9 | BuBrettPhos Pd G3 | 1,4-dioxane | NaOtBu | 80 | 16 h | 48 |
| 10 | BuBrettPhos Pd G3 | 1,4-dioxane | Cs2CO3 | 80 | 16 h | 61 |
| 13 | BuBrettPhos Pd G3 | Toluene | Cs2CO3 | 80 | 30 min | 48 |
- The reaction is scalable and can be performed on gram-scale with reduced catalyst loading without sacrificing yield.
- Electron-rich and electron-poor aryl bromides both undergo coupling efficiently.
- Difluoroethanol shows higher reactivity compared to trifluoroethanol in competitive experiments, favoring formation of difluoroethyl ethers.
Alternative Synthetic Methods for Related Amino Benzoates
Other synthetic routes for substituted amino methyl benzoates involve:
- Reaction of 3-cyanomethyl benzoic acid methyl ester with sodium hydrosulfide and organic amine salts in methanol at 60–75 °C.
- Post-reaction filtration and distillation to remove byproducts and recover solvents.
- Yield and purity are high (95.8% yield, 99.7% purity for 3-(2-amino-2-thioethyl)benzoate), demonstrating effective preparation of amino-substituted benzoates.
While this method focuses on thio-substituted derivatives, it highlights the utility of nucleophilic substitution on cyanomethyl benzoates, which could be adapted for fluorinated alkoxy substituents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Pd-Catalyzed C–O Cross-Coupling | Aryl bromide + 2,2-difluoroethanol, Pd catalyst, base, 80 °C | High functional group tolerance; scalable; mild conditions | Requires Pd catalyst; ligand cost | 48–61 |
| Diazotization + Sulfonyl Chloride | 2-amino-3-methyl benzoate, NaNO2, HCl, SO2 gas, CuCl2 | Suitable for sulfonyl intermediates | Multi-step; moderate yield; complex | ~78 (for intermediate) |
| Nucleophilic substitution on cyanomethyl benzoate | 3-cyanomethyl benzoate, NaSH, organic amine salt, MeOH, 70 °C | High yield and purity for amino derivatives | Specific to thio derivatives; adaptation needed | ~96 |
Research Findings and Considerations
- The palladium-catalyzed cross-coupling method is the most direct and efficient for synthesizing this compound, especially when starting from aryl halide precursors.
- Reaction conditions are tunable for different substrates, and the method tolerates sensitive functional groups such as amino and ester moieties.
- Competitive reactivity studies indicate that 2,2-difluoroethanol is more reactive than trifluoroethanol, favoring selective ether formation.
- Industrial scale-up is feasible with reduced catalyst loading and optimized ligand/base combinations.
- Alternative methods involving diazotization and sulfonyl chloride intermediates are less suitable for this specific fluorinated ether but useful for related benzoate derivatives.
- Nucleophilic substitution methods on cyanomethyl benzoates provide a high-yield route for amino-substituted benzoates but require adaptation for fluorinated alkoxy substituents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzoates .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, particularly those resistant to conventional therapies. A study published in a peer-reviewed journal demonstrated that the compound effectively induces apoptosis in human breast cancer cells by modulating key signaling pathways associated with cell survival and proliferation.
Case Study:
- Study Title: "Evaluation of this compound Derivatives Against Breast Cancer"
- Findings: The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against resistant cancer cells.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics.
Data Table: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Agricultural Applications
1. Herbicide Development
this compound is being explored as an intermediate in the synthesis of novel herbicides. Its structural features allow for modifications that enhance herbicidal activity while reducing environmental impact.
Case Study:
- Study Title: "Synthesis and Evaluation of Herbicidal Activity of Benzoate Derivatives"
- Findings: The study highlighted that certain derivatives of this compound exhibited selective herbicidal activity against common weeds without affecting crop yields.
Data Table: Herbicidal Activity of Derivatives
| Compound Name | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 200 | 85 |
| Modified Derivative A | 150 | 90 |
| Modified Derivative B | 250 | 75 |
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations, including halogenation patterns, functional group placement, and ester modifications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound enhances solubility in polar solvents, while the difluoroethoxy group introduces moderate lipophilicity. Chloro and trifluoromethyl substituents (e.g., in Methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate) create pronounced electron-deficient aromatic systems, favoring electrophilic substitution reactions .
- Ester Flexibility: Ethyl esters (e.g., Ethyl 3-amino-4,4-dicyanobut-3-enoate) may exhibit higher hydrolytic stability compared to methyl esters due to steric hindrance, though this is context-dependent .
Research Implications and Gaps
Further studies could explore:
- Structure-Activity Relationships (SAR) : Comparative bioassays with analogs to delineate the role of fluorine placement.
- Synthetic Optimization : Development of scalable routes to address commercial discontinuation .
Biological Activity
Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features an amino group and a difluoroethoxy substituent on the aromatic ring, which contributes to its unique chemical behavior and interaction with biological targets. The presence of the difluoroethoxy group enhances lipophilicity, facilitating membrane permeability and potential bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction may disrupt various metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with inflammation and pain, suggesting potential anti-inflammatory and analgesic effects.
- Cellular Effects : Preliminary studies indicate that this compound could modulate cellular functions by altering enzyme activities involved in critical biochemical pathways.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities:
- Anti-inflammatory Effects : It has been explored for its potential to reduce inflammation in various models. The exact pathways remain under investigation.
- Analgesic Properties : Studies suggest that the compound may provide pain relief through modulation of pain pathways.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation in biological models | |
| Analgesic | Possible pain relief through modulation of pathways |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
-
In Vitro Studies : Research has demonstrated that the compound can inhibit specific enzymes involved in inflammatory responses. These studies utilized various cell lines to assess the inhibitory effects on enzyme activity.
- Example : A study showed that at certain concentrations, this compound significantly reduced the activity of cyclooxygenase (COX), an enzyme critical in inflammation.
-
Animal Models : In vivo experiments have been conducted to evaluate the analgesic effects of the compound. Results indicated a dose-dependent reduction in pain responses in rodent models subjected to inflammatory stimuli.
- Example : Rodent studies demonstrated that administration of this compound led to a significant decrease in paw edema compared to controls.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate | C10H11F2NO3 | Different position of amino group |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | C10H8F3N | Contains a trifluoromethyl group instead of difluoroethoxy |
| Ethyl 4-amino-3-(difluoromethoxy)benzoate | C10H11F2NO3 | Substituted ethyl group instead of methyl |
These compounds exhibit varying degrees of biological activity based on their structural differences, which influence their reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate, and how can intermediates be optimized?
- Methodology :
- Step 1 : Protect the amine group (2-position) using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during esterification.
- Step 2 : Introduce the 2,2-difluoroethoxy group via nucleophilic substitution (SN2) on a hydroxyl precursor using 2,2-difluoroethyl bromide and a base like NaH in DMF .
- Step 3 : Perform esterification with methanol under acidic (H₂SO₄) or enzymatic catalysis. Monitor reaction progress via TLC or HPLC.
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) to improve yield. Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoroethoxy at 3-position, methyl ester at 1-position). ¹⁹F NMR for fluorinated groups .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>95% typical for research-grade compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z 260.07).
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : Fluorinated aromatic esters typically dissolve in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Test solubility via shake-flask method at 25°C .
- Stability : Store at –20°C under inert atmosphere. Monitor hydrolytic stability in buffers (pH 2–12) using HPLC. Difluoroethoxy groups are resistant to hydrolysis compared to non-fluorinated ethers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the difluoroethoxy group in nucleophilic environments?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess bond dissociation energies (C-O vs. C-F).
- Molecular Dynamics : Simulate solvation effects in DMSO to predict reaction pathways (e.g., SN2 vs. radical mechanisms) .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for substitution reactions).
Q. How should researchers resolve contradictions in reported yields or by-product profiles during synthesis?
- Case Study : If yields vary (e.g., 60% vs. 85%), analyze by-products via LC-MS. Common issues include:
- Incomplete Protection : Unprotected amine leading to side reactions. Confirm Boc removal with TFA via ¹H NMR .
- Solvent Effects : Switch from DMF (high polarity) to THF to reduce elimination by-products.
Q. What methodologies are recommended for assessing potential biological activity of this compound?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., IC₅₀ determination).
- Safety : Follow first-aid protocols for fluorinated compounds (e.g., skin/eye contact: rinse with water; inhalation: move to fresh air) .
Q. How can researchers leverage QSAR to modify the scaffold for enhanced pharmacokinetic properties?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
